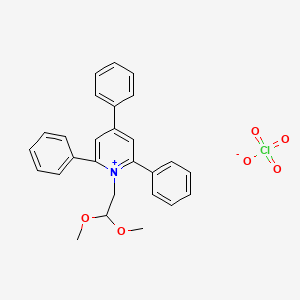

![molecular formula C22H19N3O6 B2546437 1-(3-(1H-咪唑-1-基)丙基)-4-(苯并[d][1,3]二氧杂环-5-羰基)-5-(呋喃-2-基)-3-羟基-1H-吡咯-2(5H)-酮 CAS No. 623131-29-3](/img/structure/B2546437.png)

1-(3-(1H-咪唑-1-基)丙基)-4-(苯并[d][1,3]二氧杂环-5-羰基)-5-(呋喃-2-基)-3-羟基-1H-吡咯-2(5H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

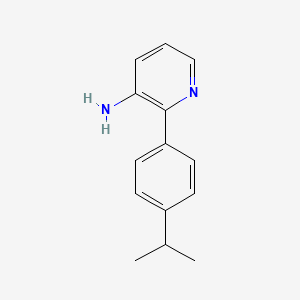

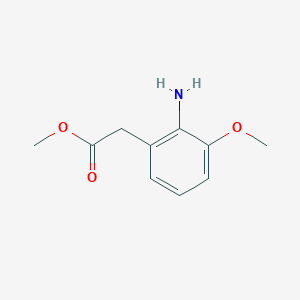

The compound "1-(3-(1H-imidazol-1-yl)propyl)-4-(benzo[d][1,3]dioxole-5-carbonyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one" is a complex organic molecule that features several heterocyclic structures including an imidazole ring, a furan unit, and a pyrrolone moiety. The presence of these heterocycles suggests that the compound could exhibit interesting chemical and biological properties.

Synthesis Analysis

The synthesis of heterocyclic compounds like the one described often involves multicomponent reactions that can efficiently combine several building blocks. For instance, the synthesis of fully substituted furans can be achieved through the reactions of N,N-substituted imidazo[1,5-a]pyridine carbenes with aldehydes and dimethyl acetylenedicarboxylate (DMAD) or allenoates. These reactions proceed via tandem nucleophilic addition, [3 + 2]-cycloaddition, and ring transformation, generally yielding moderate yields of the desired furan derivatives . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of the compound includes several functional groups that are likely to influence its reactivity and interaction with other molecules. The imidazole ring is known for its participation in coordination chemistry and enzyme inhibition, while the furan ring is a common motif in natural products and pharmaceuticals. The benzo[d][1,3]dioxole moiety is reminiscent of the structure of some bioactive compounds, and the pyrrolone part of the molecule could be involved in hydrogen bonding and other non-covalent interactions.

Chemical Reactions Analysis

The reactivity of the compound would be influenced by the presence of the imidazole and furan rings. For example, imidazo[1,2-a]pyridines can be synthesized from reactions involving hydroximoyl halides, which could potentially be adapted for the synthesis or further functionalization of the compound . Additionally, the compound could participate in domino reactions as seen in the synthesis of sulfonylated furans or imidazo[1,2-a]pyridines, which involve 1,3-dicarbonyl compounds or pyridin-2-amines reacting with ynals and sodium benzenesulfinates . These reactions are metal-free and exhibit good efficiency and functional group tolerance, which could be relevant for the modification of the compound.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of the compound are not provided in the papers, we can infer that the compound's heterocyclic structure would contribute to its polarity, solubility, and potential biological activity. The presence of multiple rings and functional groups would also suggest a certain degree of rigidity in the molecular structure, which could affect its binding to biological targets. The hydroxyl group in the pyrrolone part of the molecule could act as a hydrogen bond donor or acceptor, influencing the compound's solubility and reactivity.

科学研究应用

细胞色素 P450 同工型的化学抑制剂

本研究综述了主要的人肝细胞色素 P450 (CYP) 同工型的有效且选择性的化学抑制剂,这对于预测药物-药物相互作用至关重要。它强调了在药物代谢研究中了解化学抑制剂对特定 CYP 同工型的选择性的重要性,这可能与结构复杂的化合物(如本例中的化合物)相关 (Khojasteh 等,2011)。

有机磷杂环唑类

本综述介绍了使用核磁共振光谱和量子化学对功能化有机磷杂环唑类(包括咪唑类)的立体化学结构的数据,重点介绍了这些化合物在创建具有特定电子性质的新材料中的作用 (Larina,2023)。

芳基亚甲基呋喃酮及其反应

该研究系统地整理了 3H-呋喃-2-酮的芳基亚甲基衍生物的反应,展示了初始试剂的结构特征如何影响多种化合物的形成。这项研究可以阐明本例中化学化合物中呋喃组分的反应性 (Kamneva 等,2018)。

将苯并咪唑、咪唑并噻唑和咪唑转化为中枢神经系统作用药物

本研究探索了从咪唑化合物合成更有效的中央神经系统 (CNS) 药物的途径。鉴于目标化学化合物中的咪唑基团,本研究可以提供对潜在 CNS 相关应用的见解 (Saganuwan,2020)。

属性

IUPAC Name |

(4E)-4-[1,3-benzodioxol-5-yl(hydroxy)methylidene]-5-(furan-2-yl)-1-(3-imidazol-1-ylpropyl)pyrrolidine-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O6/c26-20(14-4-5-15-17(11-14)31-13-30-15)18-19(16-3-1-10-29-16)25(22(28)21(18)27)8-2-7-24-9-6-23-12-24/h1,3-6,9-12,19,26H,2,7-8,13H2/b20-18+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLWSEYBRJXMZAV-CZIZESTLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=C3C(N(C(=O)C3=O)CCCN4C=CN=C4)C5=CC=CO5)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)/C(=C\3/C(N(C(=O)C3=O)CCCN4C=CN=C4)C5=CC=CO5)/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-1-[2-(4-pyridin-2-yl-1,3-thiazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B2546354.png)

![6-methoxy-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2546362.png)

![(2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanol](/img/structure/B2546367.png)

![1-(2-Chlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2546372.png)

![2-Chloro-N-[(5-chlorothiophen-2-yl)methyl]-N-(3-methoxypropyl)acetamide](/img/structure/B2546376.png)